REACTION_CXSMILES
|
O.[NH2:2][NH2:3].[CH:4]([C:6]1([CH:12]([C:15]#[N:16])[C:13]#[N:14])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)=[CH2:5]>C(O)CCC>[CH:4]([C:6]1([C:12]2[C:13]([NH2:14])=[N:2][NH:3][C:15]=2[NH2:16])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)=[CH2:5].[NH2:14][C:13]1[C:12]([C:6]2([CH2:4][CH3:5])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]2)=[C:15]([NH2:16])[NH:3][N:2]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.098 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
295 mg
|
Type
|
reactant
|
Smiles
|
C(=C)C1(CCCCC1)C(C#N)C#N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
The residue was dilute with water (15 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1(CCCCC1)C=1C(=NNC1N)N
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NNC(=C1C1(CCCCC1)CC)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.[NH2:2][NH2:3].[CH:4]([C:6]1([CH:12]([C:15]#[N:16])[C:13]#[N:14])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)=[CH2:5]>C(O)CCC>[CH:4]([C:6]1([C:12]2[C:13]([NH2:14])=[N:2][NH:3][C:15]=2[NH2:16])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)=[CH2:5].[NH2:14][C:13]1[C:12]([C:6]2([CH2:4][CH3:5])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]2)=[C:15]([NH2:16])[NH:3][N:2]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.098 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
295 mg
|
Type
|
reactant
|
Smiles
|
C(=C)C1(CCCCC1)C(C#N)C#N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
The residue was dilute with water (15 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1(CCCCC1)C=1C(=NNC1N)N
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NNC(=C1C1(CCCCC1)CC)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |